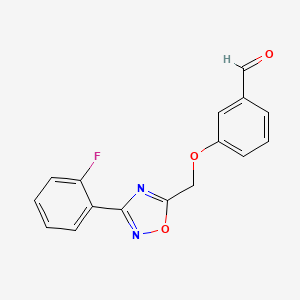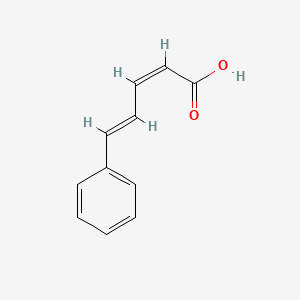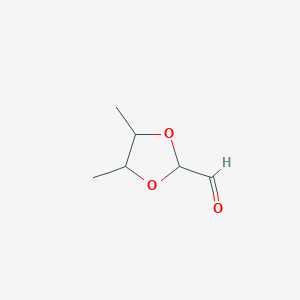
2'-Deoxy-N-methyladenosine-15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-N-methyladenosine-15N5 is a modified nucleotide analog where the adenosine base is methylated and isotopically labeled with nitrogen-15. This compound is used to investigate the dynamics of nucleic acid structures and has applications in various scientific research fields .
Métodos De Preparación
The synthesis of 2’-Deoxy-N-methyladenosine-15N5 involves several steps, including the methylation of the adenosine base and the incorporation of nitrogen-15 isotopes. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely follow similar principles with optimization for large-scale production.
Análisis De Reacciones Químicas
2’-Deoxy-N-methyladenosine-15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2’-Deoxy-N-methyladenosine-15N5 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying nucleic acid dynamics and interactions.
Biology: Helps in understanding the structure and function of nucleic acids, including DNA and RNA.
Industry: Utilized in the production of high-quality reference materials and proficiency testing.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-N-methyladenosine-15N5 involves its incorporation into nucleic acids, where it can influence the structure and function of these molecules. The methylation and nitrogen-15 labeling allow researchers to track and study the behavior of nucleic acids in various biological processes. Molecular targets include DNA and RNA, and pathways involved may include replication, transcription, and translation .
Comparación Con Compuestos Similares
Similar compounds to 2’-Deoxy-N-methyladenosine-15N5 include:
2’-Deoxy-N-methyladenosine: Lacks the nitrogen-15 labeling but has similar structural properties.
N6-Methyl-2’-deoxyadenosine: Another methylated adenosine analog without the nitrogen-15 isotope.
6-(Methylamino)purine deoxyriboside: A related compound with methylation at a different position.
The uniqueness of 2’-Deoxy-N-methyladenosine-15N5 lies in its nitrogen-15 labeling, which provides additional insights into nucleic acid dynamics and interactions .
Propiedades
Fórmula molecular |
C11H15N5O3 |
|---|---|
Peso molecular |
270.23 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methyl(15N)amino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1/i12+1,13+1,14+1,15+1,16+1 |
Clave InChI |
DYSDOYRQWBDGQQ-SAKOLJHCSA-N |
SMILES isomérico |
C[15NH]C1=C2C(=[15N]C=[15N]1)[15N](C=[15N]2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)
![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)

![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)


![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)




